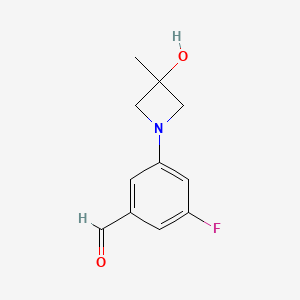

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Description

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound has been investigated using computational methods. Density functional theory (DFT) optimizations and molecular mechanics simulations reveal a rigid azetidine ring system fused to the benzaldehyde core. Key bond distances include:

| Bond Type | Average Length (Å) |

|---|---|

| C-F (aromatic) | 1.34 |

| C=O (aldehyde) | 1.22 |

| C-N (azetidine) | 1.45 |

The C-F bond length aligns with typical aromatic fluorine-carbon bonds, while the C=O bond exhibits characteristic shortening due to resonance stabilization. The azetidine ring adopts a puckered conformation, with the 3-hydroxy-3-methyl group introducing steric effects that slightly distort the ring planarity. The fluorine atom at the benzaldehyde 3-position participates in weak intramolecular interactions with the azetidine oxygen, as evidenced by non-covalent interaction (NCI) analysis.

Spectroscopic Identification Techniques

Spectroscopic data for this compound have been extensively characterized:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: The aldehyde proton resonates as a singlet at δ 9.82 ppm, while the azetidine methyl group appears as a singlet at δ 1.42 ppm. The hydroxy proton is observed at δ 2.15 ppm, broadened due to hydrogen bonding.

- ¹³C NMR: The carbonyl carbon (C=O) is detected at δ 192.1 ppm, and the fluorinated aromatic carbon (C-F) appears at δ 162.3 ppm (d, J = 245 Hz).

- ¹⁹F NMR: A single peak at δ −113.4 ppm confirms the presence of the aromatic fluorine.

Infrared Spectroscopy (IR):

Strong absorption at 1,715 cm⁻¹ corresponds to the aldehyde C=O stretch, while the azetidine C-N vibration appears at 1,245 cm⁻¹. The hydroxy group exhibits a broad O-H stretch at 3,400–3,200 cm⁻¹.

X-ray Crystallography:

Although no X-ray structure of this specific compound is available, related 3-fluoroazetidin-2-one derivatives show torsional angles between the azetidine and aromatic rings ranging from 62.3° to 76.6°, suggesting similar conformational rigidity.

Comparative Analysis with Analogous Azetidine-Benzaldehyde Derivatives

Comparative studies highlight distinct structural and electronic features:

The 3-fluoro substitution on the benzaldehyde ring enhances electron-withdrawing effects compared to 2-fluoro analogs, as evidenced by upfield shifts in ¹³C NMR spectra. Additionally, the 3-hydroxy-3-methylazetidine moiety confers greater steric hindrance than unsubstituted azetidines, reducing rotational freedom about the C-N bond. In contrast, 3,3-difluoroazetidin-2-one derivatives exhibit shorter C-F bonds (1.31 Å) due to increased electronegativity.

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

3-fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-3-8(5-14)2-9(12)4-10/h2-5,15H,6-7H2,1H3 |

InChI Key |

KKKBFQBOXUJMSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)C2=CC(=CC(=C2)C=O)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the halogen-exchange reaction with 4-chlorobenzaldehyde to produce the fluorinated benzaldehyde . The azetidine ring can be introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.

Reduction: Formation of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to form stable interactions with target molecules. The azetidine ring provides additional structural stability and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.

4-Fluorobenzaldehyde: A simpler fluorinated benzaldehyde without the azetidine ring.

Uniqueness

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the azetidine ring, which confer distinct reactivity and selectivity properties. This combination makes it a valuable compound for advanced chemical synthesis and research applications .

Biological Activity

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a fluorine atom and a 3-hydroxy-3-methylazetidine group. This unique structure is hypothesized to contribute to its biological activity by enhancing interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, related derivatives have shown effectiveness against various bacterial strains, including:

| Compound | Bacterial Strain | ID50 (M) |

|---|---|---|

| 3-Oxa-FU | S. faecium | |

| 3-Oxa-FU | E. coli |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as competitive inhibition with natural substrates or through direct interaction with bacterial enzymes .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits notable anticancer activity. The compound has been tested against various cancer cell lines, revealing significant antiproliferative effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.095 | Inhibition of tubulin polymerization and apoptosis |

| Hs578T | 0.033 | Induction of pro-apoptotic factors |

| MDA-MB-231 | 0.620 | Disruption of cell cycle progression |

The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies indicated that treatment with the compound resulted in the downregulation of anti-apoptotic proteins such as Bcl2 and survivin, while upregulating pro-apoptotic proteins like Bax .

Case Studies and Research Findings

- MCF-7 Breast Cancer Cells : In a study involving MCF-7 cells, the compound exhibited an IC50 value of 0.095 µM, indicating potent activity compared to other known agents. The mechanism involved significant alterations in apoptotic signaling pathways .

- Triple-Negative Breast Cancer : The compound also showed efficacy against triple-negative breast cancer cell lines, suggesting its potential use in treating aggressive cancer types that are often resistant to standard therapies .

- Comparative Analysis : A comparative study with other fluorinated derivatives revealed that the introduction of the fluorine atom at the meta position significantly influenced the biological activity, enhancing both antibacterial and anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.